Dimethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexanedicarboxylate is an organic compound with the molecular formula C10H16O4. It is a colorless liquid with a unique aromatic odor. This compound is primarily used as an intermediate in the synthesis of various polymers, resins, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1,4-cyclohexanedicarboxylate is typically synthesized through the catalytic hydrogenation of dimethyl terephthalate. This process involves the use of palladium on alumina catalysts, which allows the reaction to occur at significantly lower pressures . The hydrogenation process converts the aromatic ring of dimethyl terephthalate into a cyclohexane ring, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous hydrogenation of dimethyl terephthalate under controlled conditions. The process is optimized to achieve high selectivity and yield, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including hydrogenation, esterification, and transesterification .
Common Reagents and Conditions:
Hydrogenation: This reaction is typically carried out using catalysts such as palladium on alumina or nickel on silica, under high pressure and temperature
Esterification: Acidic catalysts are used to promote the esterification of this compound with alcohols.
Transesterification: This reaction involves the exchange of ester groups between this compound and other alcohols or polyols, often using basic catalysts.
Major Products:
1,4-Cyclohexanedimethanol: Formed through the hydrogenation of this compound.
Polyesters: Produced via transesterification with glycols or polyols.
Scientific Research Applications
Dimethyl 1,4-cyclohexanedicarboxylate has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of various biochemical reagents and intermediates.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, which enhance the flexibility and durability of plastics.
Mechanism of Action
The primary mechanism of action for dimethyl 1,4-cyclohexanedicarboxylate involves its role as an intermediate in chemical reactions. It participates in hydrogenation, esterification, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved in these reactions include the activation of ester groups and the reduction of aromatic rings to cyclohexane rings .
Comparison with Similar Compounds
Dimethyl 1,4-cyclohexanedicarboxylate is often compared with other similar compounds, such as:
Dimethyl terephthalate: Unlike dimethyl terephthalate, which has an aromatic ring, this compound has a cyclohexane ring, making it more suitable for certain hydrogenation reactions.
1,4-Cyclohexanedimethanol: This compound is a hydrogenation product of this compound and is used in the production of polyesters.
Dimethyl hexahydroterephthalate: Another similar compound, used in the synthesis of polyesters and plasticizers.
This compound stands out due to its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
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Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl hexahydroterephthalate | |
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Boiling Point |
265 °C (mixed isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Density |
6.91 (Air = 1) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
Record name | Dimethyl hexahydroterephthalate | |
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Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS No. |
94-60-0, 3399-21-1, 3399-22-2 | |
Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |
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Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |
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Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Retrosynthesis Analysis
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